molecular formula C48H30N4O8 B077598 meso-Tetra(4-carboxyphenyl)porphine CAS No. 14609-54-2

meso-Tetra(4-carboxyphenyl)porphine

Cat. No. B077598
CAS RN: 14609-54-2
M. Wt: 790.8 g/mol
InChI Key: SMOZAZLNDSFWAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TCPP and related compounds involves condensation reactions of pyrrole with aldehyde derivatives. A notable method involves the alkylation of tetra(oxyphenyl)porphines with ethylchloroacetate or condensation of pyrrole with ethyl esters of formylphenoxyacetic acids to produce tetra(carboxymethylenoxyphenyl)porphines, which can be hydrolyzed to yield the desired carboxyphenyl derivatives (Syrbu et al., 1989).

Molecular Structure Analysis

The molecular structure of TCPP is characterized by a porphyrin core with four carboxyphenyl groups at the meso positions. This structural arrangement impacts its chemical and physical properties significantly. For instance, the protonation state of core nitrogens in TCPP affects the chemical and physical properties of nanostructures formed in acid solutions, indicating a sensitive balance between the free-base and diacid forms in self-assembled states (Eskelsen et al., 2012).

Chemical Reactions and Properties

TCPP undergoes various chemical reactions, including dimerization, metal coordination, and self-assembly into nanostructures. Dimerization studies in aqueous solutions show that porphyrin compounds can form stacked configurations, influencing their luminescent properties (Brookfield et al., 1985). Additionally, TCPP's ability to form complexes with metals has been extensively explored, showing that its carboxyphenyl groups can act as coordination sites for metal ions, leading to diverse organometallic structures with potential biological activity (Mirisola et al., 1997).

Physical Properties Analysis

The physical properties of TCPP, including its solubility, luminescence, and ability to form self-assembled structures, are influenced by its molecular design. Studies have shown that TCPP can form nanostructures with different morphologies based on the acidic conditions used during their preparation, demonstrating the material's versatile physical characteristics (Eskelsen et al., 2012).

Chemical Properties Analysis

The chemical properties of TCPP, particularly its reactivity and interaction with other molecules, are pivotal for its use in catalysis and materials science. Its organometallic complexes show significant biological activity, indicating a direct relationship between its chemical structure and biological effects. The interaction of TCPP derivatives with DNA and cellular components highlights its potential in biomedical applications, albeit focusing on its basic chemical interactions rather than clinical uses (Aydinoglu et al., 2016).

Scientific Research Applications

  • DNA Damage Induction : Meso-tetra(4-carboxyphenyl)porphine is capable of inducing photoinduced single- and double-strand breaks in DNA under neutral conditions, primarily through singlet oxygen generation. This suggests potential risks in photochemotherapy and fluorescence endoscopic procedures using porphyrin photosensitizers (Fiel et al., 1981).

  • Glucose Sensing : In a novel application, meso-tetra(4-carboxyphenyl)porphine binds to immobilized glucose oxidase, with its absorbance intensity at 427 nm reduced upon exposure to glucose. This shows its potential as an optical solid-state glucose sensor (White & Harmon, 2002).

  • Interaction with Membrane Models : Meso-tetra(4-carboxyphenyl) porphine's interaction with model membranes at different pH values helps understand its distribution in the organism and its amount at the irradiation site, crucial for selecting photosensitizing agents in cancer treatment (Matos et al., 2015).

  • Microtubule Assembly Inhibition : Meso-tetra(4-carboxyphenyl)porphine demonstrates an intermediate level of microtubule assembly inhibition, highlighting its potential use in studies of microtubule dynamics and related cellular processes (Boekelheide et al., 1987).

  • Magnetic Nano-carrier Applications : Coupling of meso-tetra(4-carboxyphenyl)porphine with superparamagnetic iron oxide nanoparticles has been explored, showing potential in magnetic targeting and controlled drug delivery systems (Garlyyev et al., 2011).

  • Radiation Sensitization : Metal chelates of meso-tetra(4-carboxyphenyl) porphine, particularly Ni and Zn porphyrins, have been shown to be effective radiation sensitizers, suggesting applications in cancer radiation therapy (Field et al., 1975).

  • X-ray Luminescence for Photodynamic Activation : LaF3:Tb3+-meso-tetra(4-carboxyphenyl) porphine nanoparticle conjugates have been found to be efficient photodynamic agents that can be initiated by x-rays, offering a promising approach for deep cancer treatment modalities (Liu et al., 2008).

Safety And Hazards

TCPP should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and fire caused by electrostatic discharge steam . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-[10,15,20-tris(4-carboxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDUMDVQUCBCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.5 g/cu cm
Record name Tetracarboxyphenylporphine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

meso-Tetra(4-carboxyphenyl)porphine

Color/Form

Dark blue to purple to black powder

CAS RN

14609-54-2
Record name Tetracarboxyphenylporphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014609542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MESO-TETRAPHENYLPORPHINE-4,4',4'',4'''-TETRACARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9892W6IMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetracarboxyphenylporphine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

>300 °C
Record name Tetracarboxyphenylporphine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8470
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,220
Citations
WR Cai, S Cosnier, XJ Zhang, R Marks, D Shan - Electrochimica Acta, 2019 - Elsevier
Porphyrin based nanomaterials have attracted widespread attention due to their similarity of the key dyes of natural photosynthesis. To develop new chromophores for …
Number of citations: 6 www.sciencedirect.com
Y Jia, F Li, T Jia, Z Wang - ACS omega, 2019 - ACS Publications
DNA methylation (DNAm) sensors are an emerging branch in the discipline of sensors. It is believed to be able to promote the next generation of epigenetics-based diagnostic …
Number of citations: 10 pubs.acs.org
LW Lo, CJ Koch, DF Wilson - Analytical biochemistry, 1996 - Elsevier
Oxygen-dependent quenching of phosphorescence is a function of the frequency of collision between the phosphor and molecular oxygen and of the efficiency of energy transfer during …
Number of citations: 283 www.sciencedirect.com
S Zareian, SJ Zargar, S Safarian, N Mozdoori - Journal of Cluster Science, 2022 - Springer
Photodynamic therapy (PDT) is a clinically appropriate therapeutic procedure with a minimum invasion that can apply a selective cytotoxic effect toward intended cells. Generally, PDT …
Number of citations: 3 link.springer.com
SM Shaikh - 2019 - vtechworks.lib.vt.edu
Chapter 1: The unique chemical and biological properties of porphyrins have led to increased interest in the development of porphyrin-based materials. Metal organic frameworks (MOFs…
Number of citations: 0 vtechworks.lib.vt.edu
M Wei, J Wan, Z Hu, Z Peng, B Wang - Journal of Materials Science …, 2016 - Springer
In this paper, a neoteric copper (II) meso-tetra (4-carboxyphenyl) porphine (CuTCPP) was combined with TiO 2 nanotubes to prepare photocatalyst under visible light through the …
Number of citations: 11 link.springer.com
YF Zhao, LL Liu, WJ Jin - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
The phosphorescence behavior and solvation dynamics of Pd(II)-meso-tetra(4-carboxyphenyl)porphine (Pd-TCPP) in three imidazolium ionic liquids (ILs) has been studied. The …
Number of citations: 3 www.sciencedirect.com
B Yan, X Liu, T Ghugare, N Fedorka… - Journal of Coordination …, 2015 - Taylor & Francis
A new metalloporphyrin coordination framework [Co(H 3 TCPP)] (H 6 TCPP = meso-tetra(4-carboxyphenyl)porphyrin) has been synthesized hydrothermally. Single-crystal X-ray …
Number of citations: 8 www.tandfonline.com
H Wang, D Zhou, S Shen, J Wan, X Zheng, L Yu… - Rsc Advances, 2014 - pubs.rsc.org
Copper(II) meso-tetra(4-carboxyphenyl)porphine (CuTCPP) sensitized nano TiO2 particles, denoted as CuTCPP-TiO2, were synthesized to modify the photoresponse properties of TiO2 …
Number of citations: 16 pubs.rsc.org
MG Mirisola, A Pellerito, T Fiore… - Applied …, 1997 - Wiley Online Library
Porphyrins and metal porphyrin complexes have been, in the recent past, the object of extensive investigations, both in solid and solution phases, because of their biological and …
Number of citations: 22 onlinelibrary.wiley.com

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